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Compound of Interest

Compound Name:
2-(3-Chlorophenyl)ethyl

cyclopropyl ketone

CAS No.: 898787-52-5

Cat. No.: B1360563 Get Quote

Executive Summary
2-(3-Chlorophenyl)ethyl cyclopropyl ketone (CAS 898787-52-5) is a high-value

pharmacophore intermediate used in the development of G-Protein Coupled Receptor (GPCR)

antagonists (specifically Dopamine D3) and Kinase Inhibitors (PI3K).

Its structural significance lies in the cyclopropyl-alkanone motif, which serves two critical

functions in drug design:

Metabolic Stability: The cyclopropyl group resists oxidative metabolism (P450) better than

isopropyl or ethyl groups.

Conformational Restriction: It locks the adjacent carbonyl/alcohol into a specific vector,

enhancing binding affinity in hydrophobic pockets.

This guide provides a validated technical framework for synthesizing this intermediate and

utilizing it in downstream asymmetric transformations to generate homochiral bioactive

scaffolds.
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Property Specification

IUPAC Name 1-Cyclopropyl-3-(3-chlorophenyl)propan-1-one

Common Name 2-(3-Chlorophenyl)ethyl cyclopropyl ketone

CAS Number 898787-52-5

Molecular Formula C₁₂H₁₃ClO

Molecular Weight 208.69 g/mol

Appearance Pale yellow to colorless oil

Boiling Point ~310°C (Predicted)

Solubility
Soluble in DCM, THF, MeOH, EtOAc; Insoluble

in water

Stability
Stable under standard conditions. Avoid strong

oxidizers.[1]

Synthesis of the Intermediate (Production Protocol)
While often purchased, in-house synthesis allows for rapid scale-up and isotopologue

generation. The most robust industrial route utilizes a Claisen-Schmidt Condensation followed

by Selective Hydrogenation.

Workflow Diagram
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Caption: Two-step synthesis via Aldol condensation and selective alkene hydrogenation.
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Step 1: Aldol Condensation
Reaction: 3-Chlorobenzaldehyde + Cyclopropyl Methyl Ketone

-Unsaturated Ketone

Charge: To a reactor, add Cyclopropyl methyl ketone (1.0 eq) and Ethanol (5 vol).

Cool: Chill solution to 0–5°C.

Base Addition: Slowly add 10% NaOH (aq) (1.2 eq) while maintaining temperature <10°C.

Addition: Dropwise add 3-Chlorobenzaldehyde (1.0 eq) over 30 minutes.

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC for

disappearance of aldehyde.

Workup: Quench with dilute HCl (pH 7). Extract with Ethyl Acetate. Wash organic layer with

brine, dry over MgSO₄, and concentrate.

Purification: Recrystallize from Hexane/EtOAc or use crude if purity >90%.

Step 2: Selective Hydrogenation
Critical Control Point: You must reduce the alkene without dehalogenating the aromatic ring

(removing the Chlorine).

Catalyst Selection: Use 5% Pt/C (sulfided) or Wilkinson’s Catalyst (RhCl(PPh₃)₃). Avoid

standard Pd/C as it may cause dechlorination.

Procedure: Dissolve the enone intermediate in Ethyl Acetate. Add catalyst (1–3 mol%).

Hydrogenation: Pressurize with H₂ (1–3 atm) at RT.

Monitoring: Monitor closely by GC-MS. Stop immediately upon consumption of alkene to

prevent ketone reduction.

Isolation: Filter catalyst through Celite. Concentrate filtrate to yield the target ketone.
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Downstream Application: Asymmetric Transfer
Hydrogenation (ATH)
The primary pharmaceutical use of this ketone is as a substrate to generate chiral alcohols,

which serve as scaffolds for D3 Antagonists and PI3K Inhibitors.

Objective: Synthesize (R)- or (S)-1-cyclopropyl-3-(3-chlorophenyl)propan-1-ol with >98% ee.

Mechanism of Action (Noyori ATH)
The reaction utilizes a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). The

"outer-sphere" mechanism involves a concerted transfer of hydride and proton from the catalyst

to the ketone, bypassing metal coordination of the substrate.

Substrate:
2-(3-Chlorophenyl)ethyl

cyclopropyl ketone

Transition State:
6-membered hydride transfer

+ HCOOH/TEA
(Hydrogen Source)

Catalyst:
RuCl(p-cymene)[(S,S)-TsDPEN]

Product:
Chiral Alcohol (>98% ee)

Stereoselective
Reduction
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Caption: Asymmetric Transfer Hydrogenation using Ru-TsDPEN catalyst system.

Detailed Protocol (ATH)
Reagents:
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Substrate: 2-(3-Chlorophenyl)ethyl cyclopropyl ketone (10 mmol)

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol% - Low loading is sufficient)

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate/Water.

Solvent: Dichloromethane (DCM) or Methanol.

Procedure:

In a nitrogen-purged flask, dissolve the ketone in DCM (5 volumes).

Add the Formic Acid/TEA mixture (3.0 eq).

Add the Ru-catalyst.

Stir at 25–30°C for 12–24 hours. Note: Reaction is often faster in MeOH but

enantioselectivity is higher in DCM.

QC Check (Chiral HPLC):

Column: Chiralcel OD-H or AD-H.

Mobile Phase: Hexane/IPA (95:5).

Flow Rate: 1.0 mL/min.

Target: >98% ee.

Workup:

Wash with water, dry organics, and concentrate. The resulting chiral alcohol is ready for

Mitsunobu coupling or mesylation/amination.

Pharmaceutical Case Studies
Case A: Dopamine D3 Receptor Antagonists
Context: D3 antagonists are investigated for schizophrenia and substance abuse disorders.
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Role of Intermediate: The cyclopropyl ketone is reductively aminated or reduced/activated to

attach a piperazine or pyrrolidine moiety.

SAR Insight: The 3-chlorophenyl group provides specific halogen-bonding interactions in the

orthosteric binding pocket, while the cyclopropyl group fits into a hydrophobic sub-pocket,

improving selectivity over D2 receptors.

Case B: PI3K Inhibitors
Context: Phosphoinositide 3-kinase (PI3K) inhibitors for oncology.

Role of Intermediate: Used to synthesize the "linker" region connecting the hinge-binding

motif (e.g., pyrimidine) to the solubility-enhancing tail.

Chemistry: The ketone is converted to a chiral amine via Ellman's auxiliary or reductive

amination, then coupled to the heteroaryl core.

Safety & Handling (MSDS Summary)
Hazard Class Description Handling Protocol

Skin Irritant Category 2 (H315)
Wear nitrile gloves. Wash

immediately upon contact.

Eye Irritant Category 2A (H319)

Wear safety goggles. Eye

wash station must be

accessible.

Environmental Aquatic Chronic (Predicted)
Do not dispose of down drains.

Collect as halogenated waste.

Storage Hygroscopic potential Store under Nitrogen at 2–8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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